

3,3-Dimethylmorpholine hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethylmorpholine hydrochloride

Cat. No.: B1370913

[Get Quote](#)

An In-depth Technical Guide to **3,3-Dimethylmorpholine Hydrochloride**

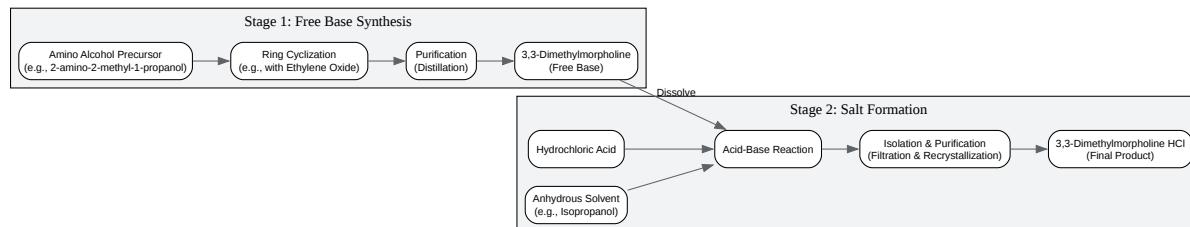
Authored by: A Senior Application Scientist Introduction

3,3-Dimethylmorpholine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry. As a substituted morpholine, its structural motif is of significant interest to researchers in medicinal chemistry and materials science. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, imparts unique physicochemical properties such as high polarity and water solubility, making it a valuable scaffold in drug design. The addition of gem-dimethyl groups at the C3 position introduces steric hindrance and lipophilicity, which can be strategically utilized to modulate a molecule's conformation, metabolic stability, and binding interactions with biological targets.

This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and handling of **3,3-Dimethylmorpholine hydrochloride**. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Physicochemical and Structural Properties

3,3-Dimethylmorpholine hydrochloride is the salt form of the free base, 3,3-Dimethylmorpholine. The protonation of the secondary amine by hydrochloric acid enhances its water solubility and renders it a stable, crystalline solid, which is often more convenient for handling and storage than the free base.


Core Data Summary

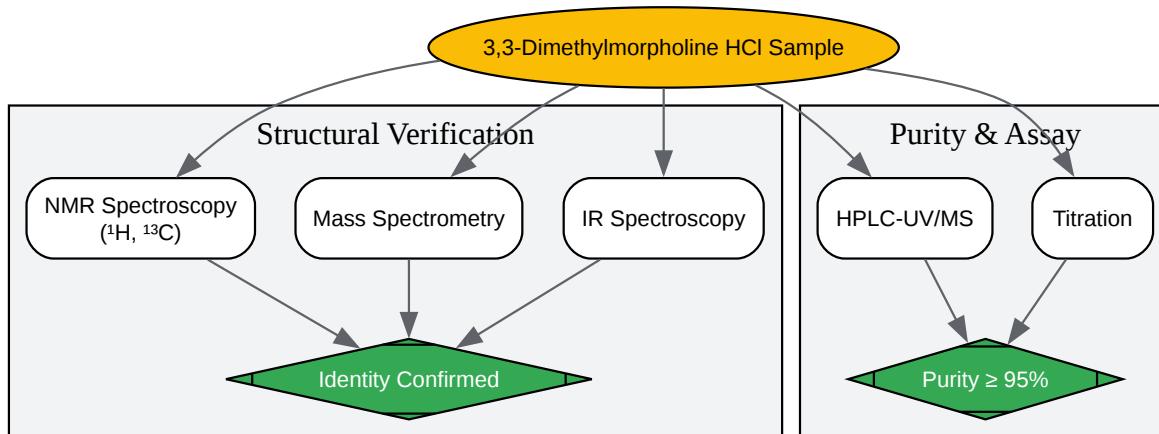
A compilation of the essential chemical and physical properties is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	3,3-dimethylmorpholine;hydrochloride	[1]
Synonyms	3,3-Dimethylmorpholine HCl	[1]
CAS Number	59229-64-0	[1] [2] [3]
Molecular Formula	C ₆ H ₁₄ ClNO	[2] [3]
Molecular Weight	151.63 g/mol	[1] [2]
Appearance	White to off-white solid (typical)	N/A
Purity	Typically ≥95%	[3]
SMILES	CC1(COCCN1)C.Cl	[1]
Storage	Inert atmosphere, room temperature	[2] [3]

Structural Elucidation

The structure of **3,3-Dimethylmorpholine hydrochloride** consists of a morpholine ring with two methyl groups attached to the same carbon atom (C3) adjacent to the nitrogen atom. The hydrochloride salt form means the nitrogen atom is protonated and associated with a chloride counter-ion.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of 3,3-Dimethylmorpholine HCl.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and quality of **3,3-Dimethylmorpholine hydrochloride**. A multi-technique approach is typically employed.

Overview of Analytical Techniques

The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Infrared (IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical characterization.

Spectroscopic and Chromatographic Profiles

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the gem-dimethyl groups. The protons on carbons adjacent to the oxygen and nitrogen atoms will appear at distinct chemical shifts. The two methyl groups, being chemically equivalent, should produce a sharp singlet.
- ^{13}C NMR Spectroscopy: The carbon NMR will confirm the presence of the six unique carbon atoms in the structure. The quaternary carbon at the C3 position will have a characteristic chemical shift.
- Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ($[\text{M}+\text{H}]^+$) at m/z 116.1.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (from the protonated amine), C-H stretching, and C-O-C stretching of the ether linkage.

Protocol: Purity Determination by HPLC

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of **3,3-Dimethylmorpholine hydrochloride**. The principle is to separate the main compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a **3,3-Dimethylmorpholine hydrochloride** sample by calculating the area percentage of the main peak.

Instrumentation & Materials:

- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)
- **3,3-Dimethylmorpholine hydrochloride** sample
- Acetonitrile (HPLC grade)
- Ammonium formate or similar buffer
- Formic acid or similar acid
- Deionized water

Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Filter and degas both mobile phases before use.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the **3,3-Dimethylmorpholine hydrochloride** reference standard and dissolve it in 10 mL of water or a water/acetonitrile mixture to

obtain a concentration of ~1 mg/mL.

- Sample Solution Preparation:

- Prepare the sample solution in the same manner as the standard solution.

- Chromatographic Conditions:

- Column: C18 (4.6 x 150 mm, 5 µm)

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Column Temperature: 30 °C

- UV Detection: 210 nm (as the compound lacks a strong chromophore)

- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	5	95
20.0	5	95
20.1	95	5

| 25.0 | 95 | 5 |

- Data Analysis:

- Inject the sample solution and record the chromatogram.

- Integrate all peaks detected.

- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality and Validation: The choice of a C18 column is based on its versatility for separating small polar molecules. The gradient elution ensures that both polar and potential non-polar impurities are eluted from the column. UV detection at a low wavelength like 210 nm is necessary because the molecule lacks a significant chromophore. This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Applications in Research and Drug Development

Substituted morpholines are prevalent in numerous approved drugs and clinical candidates. The morpholine scaffold often serves as a replacement for a piperidine or piperazine ring to improve physicochemical properties. For example, 2,6-dimethylmorpholine is a key intermediate for the antifungal drug Amorolfine and the anticancer agent Sonidegib. [4] By analogy, **3,3-Dimethylmorpholine hydrochloride** is a valuable building block for synthesizing novel compounds. The gem-dimethyl group at the C3 position can serve several purposes:

- **Metabolic Blocking:** It can prevent metabolic oxidation at the C3 position, potentially increasing the half-life of a drug candidate.
- **Conformational Restriction:** The steric bulk of the dimethyl groups can lock the morpholine ring into a specific conformation, which can be crucial for optimizing binding affinity to a target protein.
- **Modulation of Basicity:** The alkyl substitution can subtly influence the pKa of the morpholine nitrogen, affecting its ionization state at physiological pH.

Safety, Handling, and Storage

Proper handling of **3,3-Dimethylmorpholine hydrochloride** is critical to ensure laboratory safety. The hazard profile is primarily derived from its free base form.

GHS Hazard Information

The following table summarizes the known hazards associated with the free base, 3,3-dimethylmorpholine, which should be considered applicable to the hydrochloride salt. [5]

Hazard Class	GHS Code	Signal Word	Hazard Statement
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H318	Danger	Causes serious eye damage

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [\[6\]](#)[\[7\]](#)* Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [\[6\]](#) * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [\[6\]](#) * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator. [\[6\]](#)* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [\[7\]](#)

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [\[2\]](#)Keep away from strong oxidizing agents and incompatible materials.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.

Conclusion

3,3-Dimethylmorpholine hydrochloride is a synthetically useful building block with well-defined physicochemical properties. Its value in medicinal chemistry and organic synthesis is underscored by the strategic advantages conferred by the gem-dimethyl substituted morpholine scaffold. A thorough understanding of its properties, analytical characterization, and safe handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine.
- Google Patents (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3,3-Dimethylmorpholine hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1370913#3-3-dimethylmorpholine-hydrochloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com